molecular formula C10H16ClNO2 B2549362 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride CAS No. 5741-64-0

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride

Cat. No.: B2549362
CAS No.: 5741-64-0
M. Wt: 217.69
InChI Key: KZGXQHIXKSFMNK-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride is an organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

The synthesis of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and epichlorohydrin.

    Reaction Conditions: The reaction between 3-methylphenol and epichlorohydrin is carried out under basic conditions to form 3-(3-methylphenoxy)-1,2-epoxypropane.

    Amination: The epoxy compound is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 1-Amino-3-(3-methylphenoxy)-2-propanol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: It is used in biological research to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride can be compared with similar compounds such as:

    1-Amino-3-(4-methylphenoxy)-2-propanol Hydrochloride: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.

    1-Amino-3-(3-chlorophenoxy)-2-propanol Hydrochloride: This compound contains a chlorine substituent instead of a methyl group, leading to different chemical properties and reactivity.

    1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride: The presence of a methoxy group instead of a methyl group affects the compound’s electronic and steric properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(3-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXQHIXKSFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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